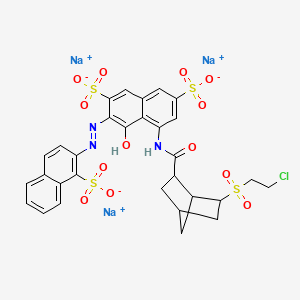
Trisodium 5-(((6-((2-chloroethyl)sulphonyl)bicyclo(2.2.1)hept-2-yl)carbonyl)amino)-4-hydroxy-3-((1-sulphonato-2-naphthyl)azo)naphthalene-2,7-disulphonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
EINECS 288-759-6 is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is identified by its unique EINECS number, which helps in tracking and regulating its use within the European Union.
准备方法
Synthetic Routes and Reaction Conditions: The preparation of EINECS 288-759-6 involves specific synthetic routes and reaction conditions. These methods are designed to ensure the purity and yield of the compound. The synthetic routes typically involve multiple steps, including the use of catalysts, solvents, and controlled temperatures to facilitate the desired chemical reactions .
Industrial Production Methods: In industrial settings, the production of EINECS 288-759-6 is scaled up to meet commercial demands. This involves the use of large reactors, continuous flow systems, and automated processes to ensure consistency and efficiency. The industrial production methods are optimized to minimize waste and reduce production costs while maintaining high-quality standards .
化学反应分析
Types of Reactions: EINECS 288-759-6 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are fundamental to its applications in different fields.
Common Reagents and Conditions: The common reagents used in the reactions involving EINECS 288-759-6 include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed: The major products formed from the reactions of EINECS 288-759-6 depend on the specific reagents and conditions used. These products are often intermediates or final compounds used in various applications, including pharmaceuticals, agrochemicals, and materials science .
科学研究应用
EINECS 288-759-6 has a wide range of scientific research applications. In chemistry, it is used as a reagent and intermediate in the synthesis of complex molecules. In biology, it is studied for its potential effects on biological systems and its interactions with biomolecules. In medicine, it is explored for its therapeutic potential and its role in drug development. In industry, it is utilized in the production of various commercial products, including polymers, coatings, and specialty chemicals .
作用机制
The mechanism of action of EINECS 288-759-6 involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. The molecular targets may include enzymes, receptors, and other proteins that play crucial roles in cellular processes .
相似化合物的比较
Similar Compounds: EINECS 288-759-6 can be compared with other similar compounds listed in the EINECS inventory. These compounds may share structural similarities or functional groups that contribute to their chemical behavior and applications .
Uniqueness: What sets EINECS 288-759-6 apart from similar compounds is its unique combination of properties, such as reactivity, stability, and specificity. These properties make it particularly valuable in certain applications where other compounds may not perform as effectively .
Conclusion
EINECS 288-759-6 is a versatile compound with significant importance in various scientific and industrial fields. Its preparation methods, chemical reactions, and applications highlight its utility and potential for further research and development.
属性
CAS 编号 |
85895-84-7 |
|---|---|
分子式 |
C30H25ClN3Na3O13S4 |
分子量 |
868.2 g/mol |
IUPAC 名称 |
trisodium;5-[[6-(2-chloroethylsulfonyl)bicyclo[2.2.1]heptane-2-carbonyl]amino]-4-hydroxy-3-[(1-sulfonatonaphthalen-2-yl)diazenyl]naphthalene-2,7-disulfonate |
InChI |
InChI=1S/C30H28ClN3O13S4.3Na/c31-7-8-48(37,38)24-11-15-9-20(24)21(10-15)30(36)32-23-14-18(49(39,40)41)12-17-13-25(50(42,43)44)27(28(35)26(17)23)34-33-22-6-5-16-3-1-2-4-19(16)29(22)51(45,46)47;;;/h1-6,12-15,20-21,24,35H,7-11H2,(H,32,36)(H,39,40,41)(H,42,43,44)(H,45,46,47);;;/q;3*+1/p-3 |
InChI 键 |
AZIQXBPCSNEHHL-UHFFFAOYSA-K |
规范 SMILES |
C1C2CC(C1C(C2)S(=O)(=O)CCCl)C(=O)NC3=C4C(=CC(=C3)S(=O)(=O)[O-])C=C(C(=C4O)N=NC5=C(C6=CC=CC=C6C=C5)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


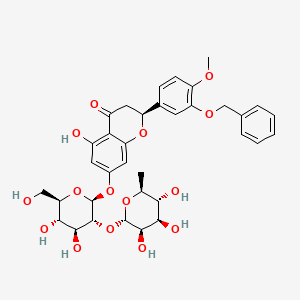
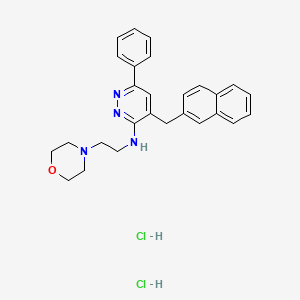
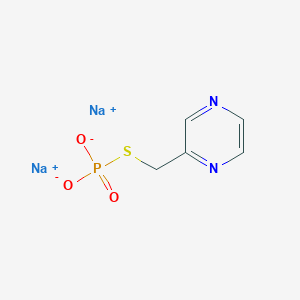
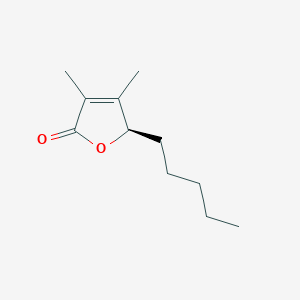

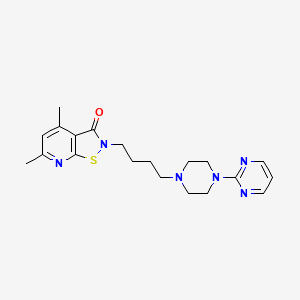

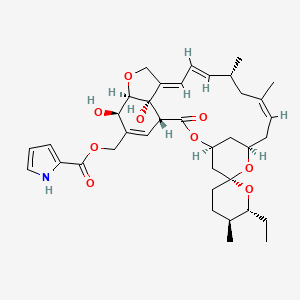
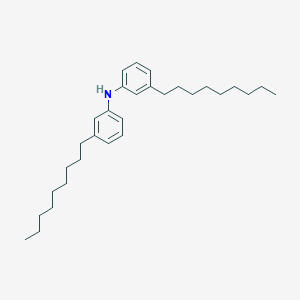
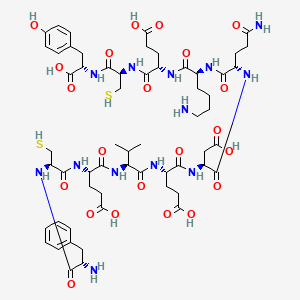
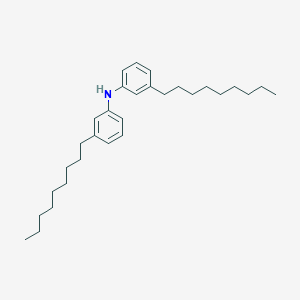
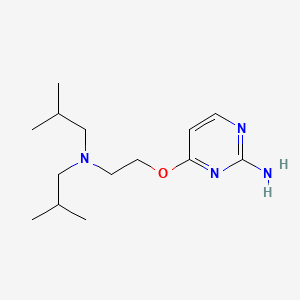
![[(3aR,8bS)-8b-methyl-2,3,3a,4-tetrahydro-1H-indeno[2,1-b]pyrrol-7-yl] N-octan-3-ylcarbamate;(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid](/img/structure/B12745009.png)

